2-(4-nitrophenyl)quinoline-4-carboxylic Acid
Overview
Description
2-(4-Nitrophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with a nitrophenyl group at the 2-position and a carboxylic acid group at the 4-position, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid are Gram-negative and Gram-positive bacteria , including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . These bacteria are responsible for various infections and diseases, making them important targets for antibacterial agents.
Mode of Action
It is known that the compound exhibitsantibacterial activity . The compound likely interacts with its bacterial targets, leading to changes that inhibit bacterial growth or kill the bacteria outright.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, disrupting their normal functions and leading to their death or inhibition .
Pharmacokinetics
It is noted that compounds with higher lipophilicity displayed higher activity , suggesting that the lipophilicity of this compound may influence its bioavailability and efficacy.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
Biochemical Analysis
Biochemical Properties
2-(4-nitrophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatases, which are involved in dephosphorylation processes . The compound’s interaction with these enzymes can lead to changes in cellular signaling pathways and metabolic processes. Additionally, this compound has been found to bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of enzymes like alkaline phosphatases by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation and Reduction: The intermediate undergoes amidation followed by reduction to introduce the nitrophenyl group.
Acylation and Amination: The final steps involve acylation and amination to form the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often utilizing catalysts and specific reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
2-(4-nitrophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
2-(4-nitrophenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(4-nitrophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic acid: Contains a biphenyl group, showing antiviral activity.
Brequinar sodium: A 4-quinolinecarboxylic acid analogue used to inhibit dihydroorotate dehydrogenase.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLMNLMCJRXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365806 | |
Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-13-1 | |
Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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